molecular formula C18H16N2O5 B5832261 3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid

3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid

Cat. No.: B5832261
M. Wt: 340.3 g/mol
InChI Key: JDFWRWJLVOBBIZ-UHFFFAOYSA-N
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Description

3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable subject for chemical studies.

Properties

IUPAC Name

3-methyl-4-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-11-8-12(18(23)24)6-7-13(11)19-16(21)9-20-14-4-2-3-5-15(14)25-10-17(20)22/h2-8H,9-10H2,1H3,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFWRWJLVOBBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the condensation of an appropriate amine with a carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action for 3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
  • Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
  • 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Uniqueness

What sets 3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.

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